2-[4-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-[4-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a phenoxy group and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the phenoxy group and the benzothiazole ring, followed by their coupling through an acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The acetamide linkage allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the acetamide group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group yields quinones, while reduction of the benzothiazole ring produces dihydrobenzothiazoles.
Scientific Research Applications
2-[4-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The phenoxy and benzothiazole groups can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: shares structural similarities with other benzothiazole derivatives and phenoxy compounds.
Benzothiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Phenoxy compounds: Widely used in pharmaceuticals and agrochemicals for their bioactivity.
Uniqueness
The unique combination of the phenoxy group and benzothiazole moiety in This compound imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H22N2O2S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H22N2O2S/c1-12(2)13-7-9-14(10-8-13)22-11-17(21)20-18-19-15-5-3-4-6-16(15)23-18/h7-10,12H,3-6,11H2,1-2H3,(H,19,20,21) |
InChI Key |
XFDPJZPQZJJNNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)CCCC3 |
Origin of Product |
United States |
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